molecular formula C22H24N2OS B2571327 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole CAS No. 1207006-74-3

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole

Cat. No.: B2571327
CAS No.: 1207006-74-3
M. Wt: 364.51
InChI Key: HMMOPCGAXXBEPY-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with cyclopentylthiol.

    Attachment of the methoxyphenyl and o-tolyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1H-imidazole
  • 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
  • 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(m-tolyl)-1H-imidazole

Uniqueness

2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the cyclopentylthio group and the specific positioning of the methoxyphenyl and o-tolyl groups can result in distinct properties compared to its analogs.

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-16-7-3-6-10-20(16)24-21(17-11-13-18(25-2)14-12-17)15-23-22(24)26-19-8-4-5-9-19/h3,6-7,10-15,19H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMOPCGAXXBEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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